molecular formula C14H16N4O B4947018 6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4947018
M. Wt: 256.30 g/mol
InChI Key: PYJNQKPKIDDXIF-UHFFFAOYSA-N
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Description

6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

6-amino-4-cyclohex-3-en-1-yl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h2-3,9,12H,4-6,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJNQKPKIDDXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of cyanoacetohydrazide with cyclohex-3-en-1-one, followed by the addition of 3-methyl-2-butenal and a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with a thiophene ring.

    6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with a chlorophenyl group.

Uniqueness

The uniqueness of 6-Amino-4-(cyclohex-3-en-1-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of a cyclohexenyl group, which may contribute to its distinct biological activities and chemical reactivity.

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